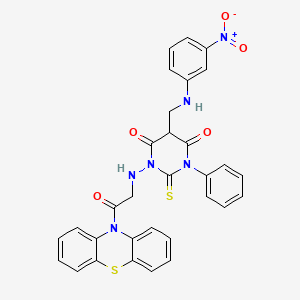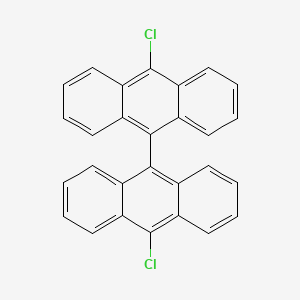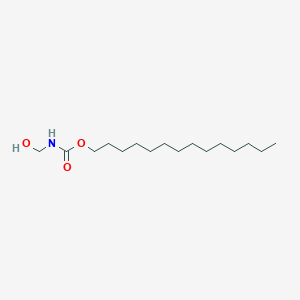
2,2'-Dimethoxy-6-(methoxymethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is an organic compound with a biphenyl structure substituted with methoxy and methoxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl typically involves the reaction of appropriate biphenyl precursors with methoxy and methoxymethyl substituents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy groups onto the biphenyl core. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl depends on its interactions with molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their activity and function. The biphenyl core provides a rigid scaffold that can interact with various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dimethoxy-1,1’-biphenyl: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
6-Methoxymethyl-1,1’-biphenyl: Lacks the methoxy groups, affecting its interactions and applications.
2,2’-Dimethoxy-6-methyl-1,1’-biphenyl: Substituted with a methyl group instead of a methoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
137898-01-2 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
1-methoxy-3-(methoxymethyl)-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O3/c1-17-11-12-7-6-10-15(19-3)16(12)13-8-4-5-9-14(13)18-2/h4-10H,11H2,1-3H3 |
InChI-Schlüssel |
XXDBQYGRZJQRPI-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
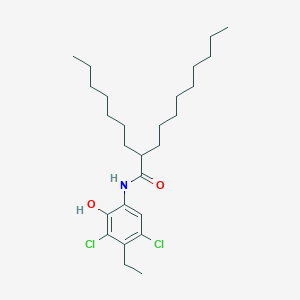



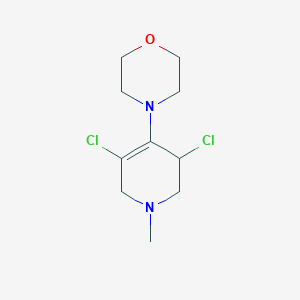
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
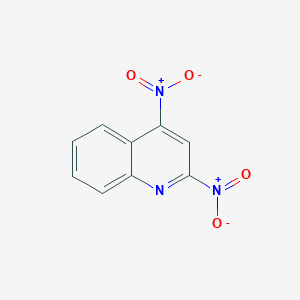
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
